(5-Methoxy-1-methyl-1H-pyrazol-3-yl)methyl methanesulfonate
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Overview
Description
5-Methoxy-1-methyl-1h-pyrazole-3-methanol 3-methanesulfonate is a chemical compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-methyl-1h-pyrazole-3-methanol 3-methanesulfonate typically involves the reaction of 5-methoxy-1-methyl-1h-pyrazole-3-methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1-methyl-1h-pyrazole-3-methanol 3-methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different pyrazole-based alcohols.
Substitution: The methanesulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .
Scientific Research Applications
5-Methoxy-1-methyl-1h-pyrazole-3-methanol 3-methanesulfonate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Methoxy-1-methyl-1h-pyrazole-3-methanol 3-methanesulfonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-5-methoxypyrazole: Similar in structure but lacks the methanesulfonate group.
5-Methyl-3-phenyl-1h-pyrazole: Contains a phenyl group instead of a methoxy group.
Uniqueness
5-Methoxy-1-methyl-1h-pyrazole-3-methanol 3-methanesulfonate is unique due to the presence of both methoxy and methanesulfonate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C7H12N2O4S |
---|---|
Molecular Weight |
220.25 g/mol |
IUPAC Name |
(5-methoxy-1-methylpyrazol-3-yl)methyl methanesulfonate |
InChI |
InChI=1S/C7H12N2O4S/c1-9-7(12-2)4-6(8-9)5-13-14(3,10)11/h4H,5H2,1-3H3 |
InChI Key |
FITPJCCZYGIUAO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)COS(=O)(=O)C)OC |
Origin of Product |
United States |
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